4-(4-Bromophenyl)-1,1'-bi(cyclohexane)
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Overview
Description
4-(4-Bromophenyl)-1,1’-bi(cyclohexane) is an organic compound that features a bromophenyl group attached to a bicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1,1’-bi(cyclohexane) typically involves the coupling of 4-bromophenyl derivatives with cyclohexane rings. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boron reagents to form the desired biaryl structure . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclohexane derivatives, while oxidation can produce cyclohexanone derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-1,1’-bi(cyclohexane) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in biological systems, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylcyclohexane: A simpler structure with one cyclohexane ring.
4-Bromo-1,1’-biphenyl: Lacks the cyclohexane rings but has a similar bromophenyl group.
4-Bromo-4’-hydroxybiphenyl: Contains a hydroxyl group, adding different chemical properties.
Uniqueness
4-(4-Bromophenyl)-1,1’-bi(cyclohexane) is unique due to its bicyclohexane structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C18H25Br |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
1-bromo-4-(4-cyclohexylcyclohexyl)benzene |
InChI |
InChI=1S/C18H25Br/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h10-16H,1-9H2 |
InChI Key |
RYINMQTYSLHHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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